![molecular formula C16H27N5O B6059420 N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B6059420.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide
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Overview
Description
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide involves the modulation of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its activity is modulated by various compounds, including benzodiazepines and barbiturates. N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide binds to a specific site on the GABA receptor and enhances its activity, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide include increased GABAergic neurotransmission, which leads to increased inhibition of neuronal activity. This compound has been shown to have anticonvulsant and analgesic properties in animal models, and it has also been investigated for its potential as a therapeutic agent for neurological disorders, including epilepsy and anxiety disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide in lab experiments include its ability to modulate GABA receptors and its potential as a therapeutic agent for neurological disorders. However, there are also limitations to its use, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are many future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide. These include further investigation of its potential as a therapeutic agent for neurological disorders, including epilepsy, anxiety disorders, and depression. Additionally, research could focus on the development of more potent and selective compounds that target specific subtypes of GABA receptors. Finally, studies could explore the potential of this compound as a tool for studying the role of GABAergic neurotransmission in various physiological and pathological processes.
Synthesis Methods
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide involves the reaction of cyclohexylmethylamine and 1-(2-bromoethyl)-1H-1,2,4-triazole in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then treated with acetic anhydride to yield the final product.
Scientific Research Applications
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has been evaluated for its anticonvulsant and analgesic properties. In neuroscience, it has been investigated for its ability to modulate the activity of GABA receptors and its potential as a therapeutic agent for neurological disorders.
properties
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-2-(1,2,4-triazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O/c22-16(11-21-13-17-12-18-21)19-15-7-4-8-20(10-15)9-14-5-2-1-3-6-14/h12-15H,1-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDKVZZNIHZKBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(1H-1,2,4-triazol-1-yl)acetamide |
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